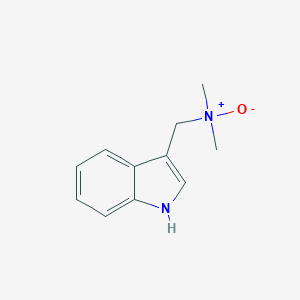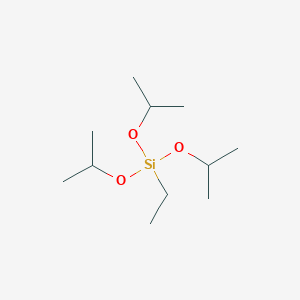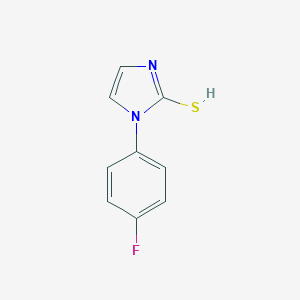
1-(4-氟苯基)-1H-咪唑-2(3H)-硫酮
描述
1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione is a heterocyclic compound featuring an imidazole ring substituted with a 4-fluorophenyl group and a thione group at the 2-position
科学研究应用
1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: It shows promise in the development of new pharmaceuticals, particularly as antifungal or anticancer agents.
Industry: It is used in the development of advanced materials with specific electronic or optical properties.
作用机制
Target of Action
Similar compounds have been shown to interact with various targets such as neuroprotective and anti-inflammatory agents
Mode of Action
It’s worth noting that similar compounds have shown promising neuroprotective and anti-inflammatory properties . The molecular results revealed that these compounds could inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Related compounds have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Pharmacokinetics
Similar compounds have been found to be metabolized by cyp1a2, cyp2c19, cyp2d6, and cyp3a4 .
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific biological environment .
生化分析
Biochemical Properties
1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids . By inhibiting MAGL, 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione can modulate the levels of endocannabinoids, thereby affecting various physiological processes. Additionally, this compound may interact with other enzymes and proteins involved in metabolic pathways, further highlighting its biochemical significance.
Cellular Effects
The effects of 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione can affect the activity of transient receptor potential vanilloid 1 (TRPV1) channels and acid-sensing ion channels (ASICs), which play critical roles in nociceptive signaling . By modulating these channels, the compound can influence pain perception and inflammatory responses in cells.
Molecular Mechanism
At the molecular level, 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione exerts its effects through various binding interactions with biomolecules. This compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, the inhibition of MAGL by 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione results in increased levels of endocannabinoids, which can activate cannabinoid receptors and modulate physiological processes . Additionally, the compound’s interaction with TRPV1 and ASICs channels can alter ion flux and signal transduction, further influencing cellular responses .
Temporal Effects in Laboratory Settings
The effects of 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as analgesic and anti-inflammatory properties . At higher doses, it can induce toxic or adverse effects, including synaptic depression and altered sleep patterns . These dosage-dependent effects underscore the need for careful consideration of dosage levels in preclinical studies to balance efficacy and safety.
Metabolic Pathways
1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes . For example, its interaction with MAGL affects the degradation of endocannabinoids, thereby altering the levels of these bioactive lipids and their downstream signaling pathways . Understanding the metabolic pathways involving 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione is crucial for elucidating its broader physiological effects.
Transport and Distribution
The transport and distribution of 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms and distributed to different cellular compartments . Its localization and accumulation within cells can influence its activity and function, affecting cellular responses and overall physiological outcomes.
Subcellular Localization
1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with intracellular receptors and enzymes can determine its localization within the cell, influencing its ability to modulate cellular processes and signaling pathways.
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione can be synthesized through various methods. One common approach involves the reaction of 4-fluoroaniline with carbon disulfide and potassium hydroxide to form 4-fluorophenyl isothiocyanate. This intermediate is then reacted with imidazole to yield the desired product. The reaction typically occurs under reflux conditions in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods: Industrial production of 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
化学反应分析
Types of Reactions: 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted imidazole derivatives.
相似化合物的比较
1-(4-Fluorophenyl)-1H-imidazole: Lacks the thione group, affecting its reactivity and binding properties.
1-(4-Chlorophenyl)-1H-imidazole-2(3H)-thione: Substitutes the fluorine with chlorine, altering its electronic properties and reactivity.
1-(4-Fluorophenyl)-1H-pyrazole-2(3H)-thione: Features a pyrazole ring instead of an imidazole ring, impacting its chemical behavior and applications.
Uniqueness: 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione is unique due to the combination of the fluorophenyl and thione groups, which confer distinct electronic and steric properties. These features enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.
属性
IUPAC Name |
3-(4-fluorophenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2S/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-6H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYZXHXGBADGGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CNC2=S)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10938522 | |
| Record name | 1-(4-Fluorophenyl)-1H-imidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10938522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17452-07-2 | |
| Record name | 1-(4-Fluorophenyl)-1H-imidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10938522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17452-07-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


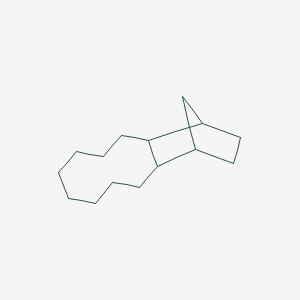
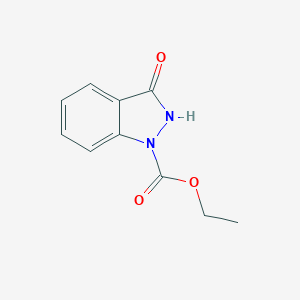
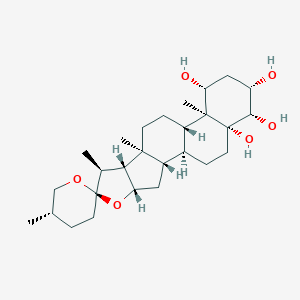
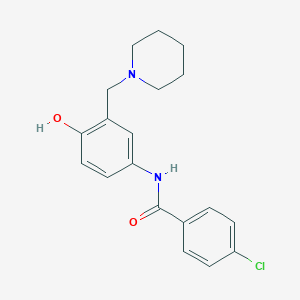
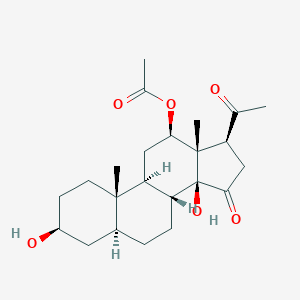
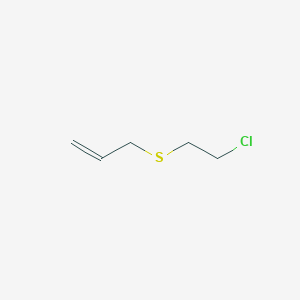
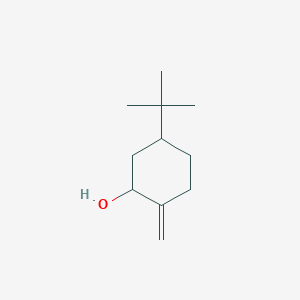

![Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene](/img/structure/B101243.png)
